molecular formula C8H4Cl2N2OS B2763607 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether CAS No. 338421-13-9

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Cat. No.: B2763607
CAS No.: 338421-13-9
M. Wt: 247.09
InChI Key: RDXJBVVFTMKOFS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 2,4-dichlorophenol with a thiadiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural features.

    1,3,4-Thiadiazole: Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

    2,4-Dichlorophenyl 1,3,4-thiadiazol-5-yl ether: A closely related compound with similar chemical properties but different reactivity and applications.

Uniqueness

2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXJBVVFTMKOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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